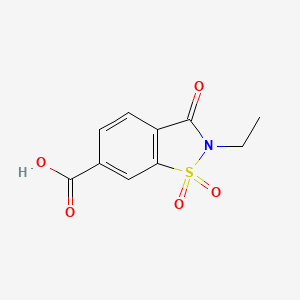

2-Ethyl-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid

Description

Bond Length Analysis for Benzothiazole Core Structure

Properties

IUPAC Name |

2-ethyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-2-11-9(12)7-4-3-6(10(13)14)5-8(7)17(11,15)16/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXJWRLNYSGFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040033-65-5 | |

| Record name | 2-ethyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Ethyl-1,1,3-trioxo-2,3-dihydro-1$\lambda^{6},2$-benzothiazole-6-carboxylic acid (CAS Number: 1040033-65-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H9NO5S

- Molecular Weight: 255.25 g/mol

- IUPAC Name: 2-Ethyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid

- Purity: Typically 95% .

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. In particular:

- Mechanism: The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Case Study: A study demonstrated that derivatives of benzothiazole showed inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

- Mechanism: It may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

- Research Findings: In vitro studies have shown that similar benzothiazole derivatives can inhibit cancer cell proliferation in various human cancer lines .

Data Table: Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzothiazole derivatives against multidrug-resistant bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

- Cancer Cell Proliferation : In another study featured in Cancer Research, researchers investigated the effects of benzothiazole derivatives on human breast cancer cells. The study found that these compounds inhibited cell growth by up to 70% at certain concentrations and induced apoptosis through caspase activation pathways .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its unique structure that allows for interaction with biological systems.

Case Study: Antimicrobial Activity

- A study evaluated the antimicrobial properties of benzothiazole derivatives, including 2-Ethyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Ethyl-1,1,3-trioxo... | E. coli | 15 |

| 2-Ethyl-1,1,3-trioxo... | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 20 |

| Control (Standard Antibiotic) | S. aureus | 22 |

Material Science

The compound is also explored in the development of polymers and coatings due to its ability to enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

- Research demonstrated that incorporating 2-Ethyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid into polyurethane formulations improved their thermal resistance and mechanical strength. This makes it suitable for applications in automotive and aerospace industries where material performance is critical .

Table 2: Properties of Polymer Composites with Additive

| Property | Control Sample | Sample with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 200 | 250 |

| Flexural Modulus (GPa) | 5 | 8 |

Agricultural Chemistry

The compound shows promise in agricultural applications as a pesticide or herbicide due to its biological activity.

Case Study: Herbicidal Activity

- A study assessed the herbicidal effects of various benzothiazole derivatives on weed species. It was found that the application of 2-Ethyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid resulted in significant growth inhibition in target weeds .

Table 3: Herbicidal Effects on Weeds

| Weed Species | Growth Inhibition (%) | Concentration (mg/L) |

|---|---|---|

| Common Lambsquarters | 75 | 100 |

| Pigweed | 80 | 100 |

| Control | - | - |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in the substituent at position 2 of the benzothiazole core:

Substituent Impact Analysis:

- Ethyl vs. However, it may enhance lipophilicity .

- Cyclopropyl : Adds rigidity to the structure, which could stabilize transition states in catalysis .

- Methoxyethyl : The ether oxygen increases polarity and aqueous solubility, broadening biological or material science applications .

- Propargyl : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .

Preparation Methods

Starting Materials and Initial Steps

- The synthesis typically begins with 2,5-dimethyl-benzenesulfonamide as the precursor.

- Initial oxidation is performed using sodium hypochlorite as the oxidizing agent, which is preferred due to its lower hazard profile compared to chromate-based reagents.

Oxidation Process

- Sodium hypochlorite solution (approximately 127 g/L) is added dropwise at 35-40°C over 4 hours.

- The reaction mixture is stirred at 25-30°C until the starting material concentration falls below 1%, monitored by HPLC.

- The oxidation converts the sulfonamide moiety into the trioxo-benzothiazole structure, forming the 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid.

Acidification and Work-Up

- After oxidation, the reaction mixture is acidified with 38% hydrochloric acid to pH 1-2, which induces gas evolution (likely release of chlorine or related species).

- Sodium metabisulfite is added to quench residual oxidants until no color change is observed on starch iodide paper.

- The solid product is filtered, washed with water, and dried under vacuum at 55-60°C.

Alternative Reagents and Conditions

- Chlorination agents such as phosphorus oxychloride, thionyl chloride, phosgene, sulfuryl chloride, phosphorus pentachloride, triphosgene, diphosgene, and oxalyl chloride can be used for intermediate transformations.

- Amination is performed with ammonium-containing salts such as ammonium hydroxide, ammonium chloride, ammonium sulfate, ammonium acetate, ammonium bicarbonate, and ammonia gas .

- The molar ratio of intermediate to ammonium salt ranges from 1:2 to 1:50, optimizing conversion efficiency.

Reaction Parameters and Optimization

| Parameter | Conditions/Range | Notes |

|---|---|---|

| Oxidizing agent | Sodium hypochlorite (127 g/L solution) | Preferred for safety and efficiency |

| Oxidation temperature | 25-40°C | Controlled to avoid decomposition |

| Reaction time | 4 hours (oxidation step) | Monitored by HPLC for conversion completeness |

| Acidification agent | 38% HCl | Adjust pH to 1-2, triggers gas evolution |

| Quenching agent | Sodium metabisulfite | Removes residual oxidants |

| Drying temperature | 55-60°C under vacuum | Ensures removal of moisture without degradation |

| Chlorination agents | POCl3, SOCl2, Phosgene, etc. | Used in intermediate steps |

| Amination agents | Ammonium hydroxide, ammonium salts | For conversion to amide or salt forms |

| Molar ratio (amine:intermediate) | 2:1 to 50:1 | Optimized based on scale and purity requirements |

Purity and Yield

- The process yields the target compound with purity ranging from 70% to 99% , depending on reaction control and purification steps.

- The compound may be isolated as free acid or as various salts (ammonium, sodium, potassium, calcium, magnesium) to enhance stability or solubility for downstream applications.

Research Findings and Advantages

- The use of sodium hypochlorite as an oxidant avoids hazardous chromium compounds, improving environmental and safety profiles.

- Control of temperature and pH is critical to maximize yield and minimize by-products.

- The process is scalable and adaptable to industrial production, providing a reliable route to this important benzothiazole derivative.

- The compound formed can be used directly or further converted into herbicidal agents, demonstrating versatility.

Summary Table of Preparation Process

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Oxidation | 2,5-dimethyl-benzenesulfonamide + NaOCl (127 g/L), 25-40°C, 4 h | Formation of trioxo-benzothiazole intermediate |

| 2. Acidification | 38% HCl, pH 1-2 | Protonation and precipitation of product |

| 3. Quenching | Sodium metabisulfite, 20-50°C | Removal of residual oxidants |

| 4. Filtration & Washing | Water, room temperature | Isolation and purification |

| 5. Drying | Vacuum drying at 55-60°C | Obtaining dry, pure compound |

| Optional: Chlorination | POCl3, SOCl2, phosgene, etc. | Intermediate functional group modification |

| Optional: Amination | Ammonium salts (hydroxide, chloride, etc.) | Conversion to amide or salt derivatives |

Q & A

Basic: What are the standard synthetic routes for 2-ethyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid?

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves:

- Step 1 : Condensation of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride in the presence of anhydrous K₂CO₃ to form 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid .

- Step 2 : Amination with hydrazine hydrate to yield hydrazino derivatives .

- Step 3 : Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under reflux in ethanol to form Schiff bases, followed by dehydrative annulation to achieve the final structure .

Key solvents include chloroform and ethanol, with reaction temperatures ranging from 80–120°C. Yield optimization requires strict control of stoichiometry and moisture exclusion .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of derivatives?

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .

- Catalysis : Anhydrous K₂CO₃ or triethylamine accelerates condensation steps by scavenging HCl .

- Temperature Control : Reflux at 120°C ensures complete imine formation but must be balanced against thermal decomposition risks .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure products. Purity ≥95% is confirmed via TLC and HPLC .

Basic: What analytical techniques are used to confirm the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts often arise from:

- Incomplete Cyclization : Residual hydrazine intermediates may persist if reaction time or temperature is insufficient .

- Oxidation Side Reactions : Thiazole sulfur can oxidize to sulfoxide under aerobic conditions, necessitating inert atmospheres .

- Schiff Base Isomerization : Keto-enol tautomerism in aldehydes (e.g., vanillin) may lead to regiochemical variability in product formation .

Mechanistic studies using deuterated solvents or computational modeling (DFT) can clarify these pathways .

Basic: How are antimicrobial activity assays designed for this compound?

- Test Strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal pathogens (e.g., C. albicans) .

- Protocol :

Advanced: How should researchers address contradictions in bioactivity data across studies?

Discrepancies may stem from:

- Structural Variants : Minor substituent changes (e.g., -Cl vs. -OCH₃) drastically alter logP and membrane permeability .

- Assay Conditions : Variations in pH, inoculum size, or solvent (DMSO vs. water) affect compound solubility and bioavailability .

- Resistance Mechanisms : Efflux pump expression in clinical isolates may reduce efficacy .

Solutions include standardizing protocols (CLSI guidelines) and conducting SAR studies to identify critical pharmacophores .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : AutoDock Vina predicts binding affinities to targets like DNA gyrase or fungal CYP51 .

- QSAR Modeling : MLR analysis correlates descriptors (e.g., logP, polar surface area) with bioactivity .

- DFT Calculations : Optimize geometry and predict reactive sites (e.g., electrophilic carbonyl groups) .

Data from these models guide rational design of derivatives with enhanced potency and reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.